4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
Overview
Description
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a butyl group, a chloro substituent, and a 4-methylphenyl-2-oxoethoxy moiety attached to the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butyl-2H-chromen-2-one and 4-methylbenzoyl chloride.
Chlorination: The chromenone core is chlorinated at the 6-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Etherification: The chlorinated chromenone undergoes etherification with 4-methylbenzoyl chloride in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism by which 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological activities. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-butyl-6-chloro-2H-chromen-2-one: Lacks the 7-[2-(4-methylphenyl)-2-oxoethoxy] group, resulting in different biological activities.
6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one: Lacks the butyl group, which may affect its solubility and reactivity.
4-butyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one: Lacks the chloro substituent, potentially altering its chemical reactivity and biological activity.
Uniqueness
The unique combination of substituents in 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one contributes to its distinct chemical and biological properties. The presence of the butyl group, chloro substituent, and 4-methylphenyl-2-oxoethoxy moiety allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO4/c1-3-4-5-16-10-22(25)27-20-12-21(18(23)11-17(16)20)26-13-19(24)15-8-6-14(2)7-9-15/h6-12H,3-5,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRQDWUBZNCLLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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